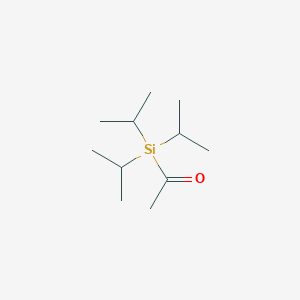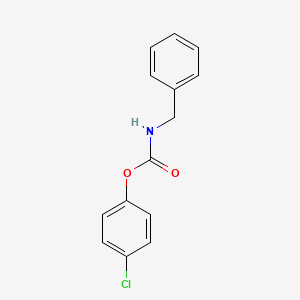![molecular formula C15H15NO4 B14281570 2'-Nitro-6-[(prop-2-en-1-yl)oxy]-4,5-dihydro[1,1'-biphenyl]-2(3H)-one CAS No. 138040-06-9](/img/structure/B14281570.png)
2'-Nitro-6-[(prop-2-en-1-yl)oxy]-4,5-dihydro[1,1'-biphenyl]-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-Nitro-6-[(prop-2-en-1-yl)oxy]-4,5-dihydro[1,1’-biphenyl]-2(3H)-one is a complex organic compound with a unique structure that includes a nitro group, an allyloxy group, and a biphenyl core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Nitro-6-[(prop-2-en-1-yl)oxy]-4,5-dihydro[1,1’-biphenyl]-2(3H)-one typically involves multiple steps, starting with the preparation of the biphenyl core. The nitro group is introduced through nitration reactions, while the allyloxy group is added via etherification reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. Continuous flow reactors and advanced purification techniques are often employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2’-Nitro-6-[(prop-2-en-1-yl)oxy]-4,5-dihydro[1,1’-biphenyl]-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The allyloxy group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium catalysts for reduction, and oxidizing agents like potassium permanganate for oxidation. Solvents such as dichloromethane and ethanol are often used to facilitate these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while oxidation can introduce hydroxyl or carbonyl groups.
Scientific Research Applications
2’-Nitro-6-[(prop-2-en-1-yl)oxy]-4,5-dihydro[1,1’-biphenyl]-2(3H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2’-Nitro-6-[(prop-2-en-1-yl)oxy]-4,5-dihydro[1,1’-biphenyl]-2(3H)-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The allyloxy group may also play a role in modulating the compound’s reactivity and interactions.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other nitro-substituted biphenyl derivatives and allyloxy-substituted aromatic compounds. Examples include:
- 2’-Nitro-4,5-dihydro[1,1’-biphenyl]-2(3H)-one
- 6-[(prop-2-en-1-yl)oxy]-4,5-dihydro[1,1’-biphenyl]-2(3H)-one
Uniqueness
What sets 2’-Nitro-6-[(prop-2-en-1-yl)oxy]-4,5-dihydro[1,1’-biphenyl]-2(3H)-one apart is its combination of functional groups, which confer unique reactivity and potential applications. The presence of both a nitro group and an allyloxy group in the same molecule allows for diverse chemical transformations and interactions.
Properties
CAS No. |
138040-06-9 |
|---|---|
Molecular Formula |
C15H15NO4 |
Molecular Weight |
273.28 g/mol |
IUPAC Name |
2-(2-nitrophenyl)-3-prop-2-enoxycyclohex-2-en-1-one |
InChI |
InChI=1S/C15H15NO4/c1-2-10-20-14-9-5-8-13(17)15(14)11-6-3-4-7-12(11)16(18)19/h2-4,6-7H,1,5,8-10H2 |
InChI Key |
HUVZZXCXTUONAA-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC1=C(C(=O)CCC1)C2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(4-Nitrophenyl)methyl]thiolan-1-ium chloride](/img/structure/B14281495.png)
![2,2'-{[3-(Hexadecyloxy)propyl]azanediyl}di(ethan-1-ol)](/img/structure/B14281497.png)
![[1,1'-Binaphthalene]-2,2'-diol, 7,7'-dimethoxy-](/img/structure/B14281505.png)
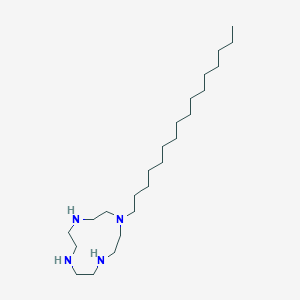

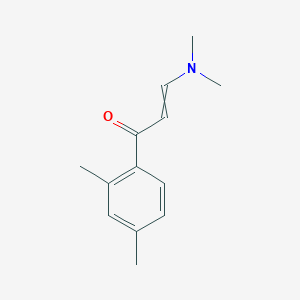
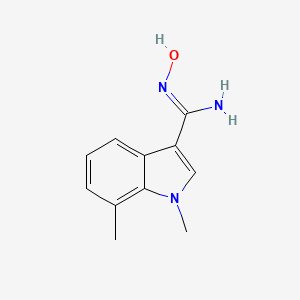
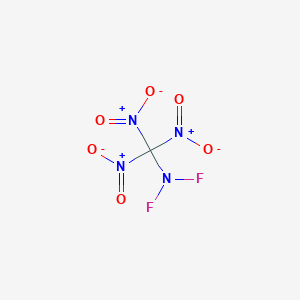
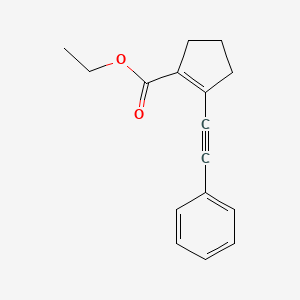
![{2-[2-(Diphenylphosphanyl)ethoxy]-2-phenylethyl}(diphenyl)phosphane](/img/structure/B14281549.png)

![[1,3]Thiazolo[5,4-d][1,2]oxazole](/img/structure/B14281561.png)
